
3-(Piperidin-3-yl)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-3-yl)propane-1-thiol is an organic compound with the molecular formula C8H17NS It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to a propane-1-thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)propane-1-thiol typically involves the reaction of piperidine derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a thiol reagent under basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidin-3-yl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(Piperidin-3-yl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-3-yl)propane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(Piperidin-4-yl)propan-1-ol: Another piperidine derivative with a hydroxyl group at a different position.
Piperidine: The parent compound without any additional functional groups.
Uniqueness
3-(Piperidin-3-yl)propane-1-thiol is unique due to the presence of both a piperidine ring and a thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its thiol group also imparts specific reactivity that is not present in similar compounds with hydroxyl groups.
Propiedades
Fórmula molecular |
C8H17NS |
|---|---|
Peso molecular |
159.29 g/mol |
Nombre IUPAC |
3-piperidin-3-ylpropane-1-thiol |
InChI |
InChI=1S/C8H17NS/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2 |
Clave InChI |
VGWLAFGOOLYKQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



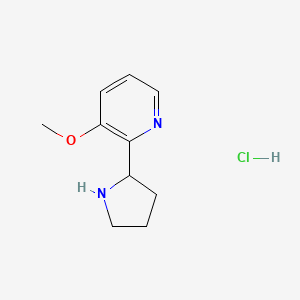

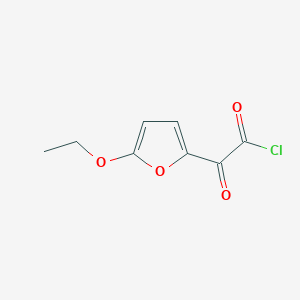
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
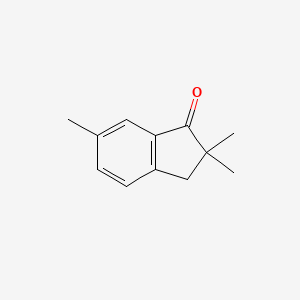
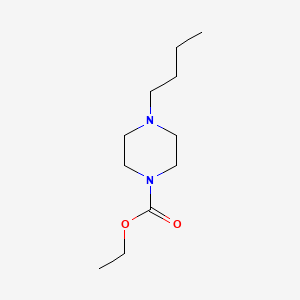
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
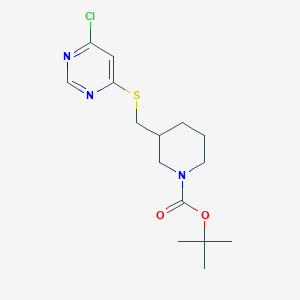
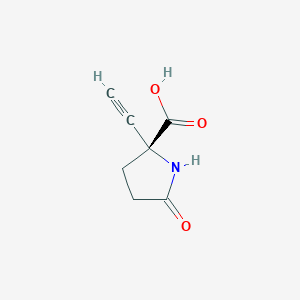


![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
